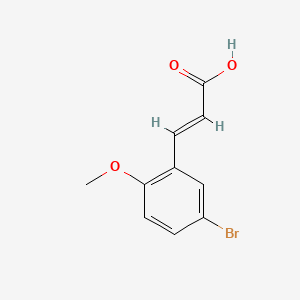

5-Bromo-2-Methoxycinnamic Acid

描述

Overview of Cinnamic Acids and Their Derivatives in Scientific Inquiry

Cinnamic acid is a naturally occurring aromatic carboxylic acid found in various plants, fruits, vegetables, and honey. nih.gov Its structure, featuring a phenyl ring, an acrylic acid group, and an alkene double bond, allows for numerous modifications, leading to a diverse class of compounds known as cinnamic acid derivatives. nih.gov These derivatives are key intermediates in the shikimate and phenylpropanoid pathways in plants, which are responsible for the biosynthesis of many essential compounds like alkaloids and aromatic amino acids. jocpr.com

In scientific research, cinnamic acid and its derivatives are highly valued for their wide range of biological activities. Studies have reported their potential as antioxidant, antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antidiabetic agents. nih.gov The specific biological efficacy of a derivative is often determined by the nature and position of the substituent groups on its core structure. nih.gov Well-known examples of bioactive cinnamic acid derivatives include ferulic acid, caffeic acid, p-coumaric acid, and sinapic acid. nih.govmdpi.com The versatility of the cinnamic acid scaffold makes it a compelling starting point for developing new therapeutic compounds. nih.govresearchgate.net

Significance of Halogenated Cinnamic Acid Analogues in Advanced Organic Synthesis and Bioactivity Research

The introduction of halogen atoms, such as bromine or chlorine, into the structure of cinnamic acid derivatives creates a significant subclass of compounds known as halogenated cinnamic acid analogues. This modification can profoundly influence the molecule's chemical reactivity and biological properties. In organic synthesis, the halogen atom can serve as a reactive site or a leaving group, making these analogues valuable building blocks for constructing more complex molecules. researchgate.netevitachem.com

From a bioactivity perspective, halogenation is a common strategy in medicinal chemistry to enhance the pharmacological profile of a compound. The presence of a halogen can alter factors like lipid solubility, metabolic stability, and binding affinity to biological targets. semanticscholar.org For instance, research has shown that the position of a hydroxyl group on a halogenated cinnamic acid derivative can be essential for its interaction with bacterial cell walls, thereby influencing its antimicrobial potency. researchgate.net Consequently, halogenated cinnamic acids are important and promising compounds in the search for novel, pharmacologically active agents. researchgate.net

Scope and Research Objectives Pertaining to 5-Bromo-2-Methoxycinnamic Acid

This compound is a specific, synthetic derivative belonging to the family of halogenated cinnamic acids. cymitquimica.com Its structure is characterized by a cinnamic acid core with a bromine atom at the 5-position and a methoxy (B1213986) group at the 2-position of the phenyl ring. This compound serves primarily as a chemical intermediate and building block in organic synthesis, particularly in the creation of specialty chemicals and in the field of medicinal chemistry. evitachem.comcymitquimica.comsihaulichemicals.co.in

The research interest in this compound stems from its potential utility in developing new pharmaceutical compounds. cymitquimica.com Its molecular structure is explored for potential anti-inflammatory and antioxidant properties, which are common areas of investigation for cinnamic acid derivatives. cymitquimica.com The objective of this article is to provide a focused overview of this compound, detailing its chemical properties and its established role as a precursor in synthetic chemistry.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₃ fluorochem.co.ukthermofisher.com |

| Molecular Weight | 257.083 g/mol fluorochem.co.uk |

| Appearance | Solid fluorochem.co.uk, Off-white to light beige crystalline powder molbase.com |

| CAS Number | 40803-53-0 fluorochem.co.ukthermofisher.com |

| Boiling Point | 381.5°C at 760 mmHg molbase.com |

| Purity | Typically ≥95% fluorochem.co.uk |

Synthesis and Research Applications

The synthesis of cinnamic acid derivatives can be achieved through various established chemical reactions. The Knoevenagel and Perkin reactions are common methods for preparing the core cinnamic acid structure. jocpr.comresearchgate.net For creating specific analogues like this compound, subsequent halogenation steps are required. The bromination of a precursor molecule is a key step in its synthesis. google.com

In contemporary research, this compound is primarily valued as a versatile intermediate. Its chemical structure, featuring a bromine atom and a methoxy group, makes it a useful starting material for constructing more elaborate molecules for pharmaceutical and biological research. evitachem.com For example, it is a known precursor in the synthesis of a potent antagonist for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT3) receptors, highlighting its application in medicinal chemistry. nih.gov The reactivity of the compound is influenced by the electron-donating methoxy group and the bromine atom, which can act as a leaving group in nucleophilic substitution reactions. evitachem.com

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABZTGNRWBRJBO-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40803-53-0 | |

| Record name | trans-5-Bromo-2-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Methoxycinnamic Acid

Established Synthetic Pathways for 5-Bromo-2-Methoxycinnamic Acid

The construction of the this compound framework can be achieved through several well-established synthetic reactions. These methods primarily focus on the formation of the α,β-unsaturated carboxylic acid moiety attached to the substituted benzene (B151609) ring.

Knoevenagel Condensation Approaches for Cinnamic Acid Frameworks

The Knoevenagel condensation is a cornerstone reaction in the synthesis of cinnamic acids and their derivatives. asianpubs.orgrsc.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. bepls.com For the synthesis of this compound, the logical precursor is 5-bromo-2-methoxybenzaldehyde (B189313).

The general mechanism involves the deprotonation of the active methylene compound by a weak base (e.g., pyridine (B92270), piperidine, or an amine salt) to form a nucleophilic enolate. bepls.com This enolate then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product. When malonic acid is used, the reaction is often followed by decarboxylation to afford the cinnamic acid derivative. bepls.com

A typical procedure involves heating the aromatic aldehyde and malonic acid in the presence of a basic catalyst. The choice of base and solvent can significantly influence the reaction rate and yield. While traditional methods often employ pyridine as both a solvent and a base, modern approaches may utilize other organic bases like triethylamine (B128534) to avoid the use of carcinogenic pyridine. rsc.org

Table 1: Representative Conditions for Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Temperature | Yield |

| Benzaldehyde | Malonic Acid | Pyridine | None | 100°C | High |

| Aromatic Aldehydes | Malonic Acid | Piperidine | Pyridine | Reflux | Good |

| Aromatic Aldehydes | Malonic Acid | Triethylamine/Piperidine | Toluene | Reflux | Good |

Halodecarboxylation Reactions: Application of Hunsdiecker-Type Processes for Bromination

The Hunsdiecker reaction and its modifications provide a route to vinyl bromides from α,β-unsaturated carboxylic acids through bromodecarboxylation. nih.govnih.gov This methodology could be applied to a precursor like 2-methoxy-5-carboxycinnamic acid to introduce the bromine atom, though this is a less direct approach to this compound itself. More relevantly, this reaction type can be used on cinnamic acids to yield vinyl bromides, which are versatile synthetic intermediates. nih.govnih.gov

The classic Hunsdiecker reaction involves the use of a silver salt of the carboxylic acid with elemental bromine. However, several modifications have been developed to avoid the need for the silver salt and to use milder reagents. These include the use of N-halosuccinimides (NXS) as a source of electrophilic halogen. nih.gov

A chemoenzymatic Hunsdiecker-type reaction has been developed for the bromodecarboxylation of α,β-unsaturated carboxylic acids. nih.govnih.govacs.orgresearchgate.netcore.ac.uk This method utilizes a vanadium-dependent chloroperoxidase to generate hypobromite (B1234621) in situ from hydrogen peroxide and bromide. The hypobromite then spontaneously reacts with the cinnamic acid derivative to yield the corresponding vinyl bromide. nih.govacs.org This enzymatic approach offers mild and clean reaction conditions. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Strategies in Cinnamic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction, in particular, is widely used for the synthesis of substituted alkenes from the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.

To synthesize this compound using this approach, a suitable starting material would be a di-halogenated benzene derivative, such as 1,4-dibromo-2-methoxybenzene or a related compound, which could be coupled with acrylic acid or one of its esters. The reaction is catalyzed by palladium complexes, often with phosphine (B1218219) ligands, and requires a base such as triethylamine or potassium carbonate.

The general catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the final product and regenerates the palladium catalyst.

Table 2: Key Components of the Heck Reaction

| Component | Examples |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) |

| Ligands | Triphenylphosphine, BINAP |

| Base | Triethylamine, Potassium Carbonate, Sodium Acetate |

| Aryl Halide | Aryl bromides, iodides, or triflates |

| Alkene | Acrylic acid, acrylates |

Horner-Wadsworth-Emmons Reaction in α,β-Unsaturated Ester/Acid Formation

The Horner-Wadsworth-Emmons (HWE) reaction is another important method for the synthesis of α,β-unsaturated compounds, typically with high E-stereoselectivity. wikipedia.orgalfa-chemistry.comconicet.gov.arorganic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with a phosphonate (B1237965) carbanion. wikipedia.org For the synthesis of this compound, 5-bromo-2-methoxybenzaldehyde would be reacted with a phosphonate reagent such as triethyl phosphonoacetate, followed by hydrolysis of the resulting ester.

The HWE reaction offers several advantages over the related Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, and the water-soluble phosphate (B84403) byproduct is easily removed during workup, simplifying product purification. orgsyn.org

The reaction is initiated by the deprotonation of the phosphonate reagent with a base (e.g., sodium hydride, sodium methoxide) to generate the stabilized carbanion. This carbanion then undergoes a nucleophilic addition to the aldehyde. The resulting intermediate eliminates a dialkyl phosphate to form the alkene. wikipedia.org

Green Chemistry Approaches in the Synthesis of Cinnamic Acid Derivatives

In recent years, there has been a significant focus on developing more environmentally friendly synthetic methods, and the synthesis of cinnamic acid derivatives has been a target for such improvements. bepls.comajol.inforsc.org Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. bepls.com

For the Knoevenagel condensation, green approaches include the use of water as a solvent, microwave irradiation to accelerate the reaction, and the use of solid-supported or recyclable catalysts. semanticscholar.org For instance, the condensation of aromatic aldehydes with malonic acid can be carried out in water in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide under microwave irradiation, offering a rapid and environmentally friendly method. semanticscholar.org

In the context of palladium-catalyzed reactions like the Heck reaction, green innovations include the use of water as a solvent, the development of highly active catalysts that can be used at low loadings, and the immobilization of catalysts on solid supports to facilitate their recovery and reuse. ajol.infoajol.info

Derivatization Strategies of this compound

The carboxylic acid functional group of this compound is a prime site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. nih.gov Common derivatization strategies include esterification and amidation.

Esterification can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling reagent before reaction with an alcohol.

Amidation involves the coupling of the carboxylic acid with an amine. This transformation is often facilitated by the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the desired amide. nih.gov

These derivatization reactions expand the chemical space accessible from this compound, enabling the synthesis of compounds with potentially interesting biological or material properties.

Esterification Reactions for Novel Cinnamate (B1238496) Derivatives

The carboxylic acid moiety of this compound is a prime site for esterification, a fundamental reaction in organic synthesis that converts carboxylic acids into esters. This transformation is not only crucial for creating new molecular structures but also for modifying the physicochemical properties of the parent compound, such as solubility, volatility, and biological activity.

One of the most common methods for synthesizing cinnamate derivatives is the Fischer esterification. This acid-catalyzed reaction involves heating the cinnamic acid derivative with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction.

Enzymatic methods have also been employed for the synthesis of cinnamate esters. For instance, Novozym 435, a commercially available lipase, has been used as a catalyst for the synthesis of ethyl ferulate from ferulic acid (4-hydroxy-3-methoxycinnamic acid) and ethanol. This biocatalytic approach is advantageous as it often proceeds under milder reaction conditions and can exhibit high selectivity, minimizing the formation of unwanted byproducts. jocpr.com The reusability of the enzyme also makes this a more sustainable method. jocpr.com

Long-chain cinnamic esters, such as octyl methoxycinnamate, are well-known sunscreen agents. jocpr.com These can be synthesized from p-methoxycinnamic acid and 2-ethylhexanol, again highlighting the utility of esterification in creating commercially valuable compounds. jocpr.com While direct studies on the esterification of this compound are not extensively documented, the established methodologies for other substituted cinnamic acids provide a reliable framework for the synthesis of its corresponding esters.

Table 1: Examples of Esterification Reactions of Cinnamic Acid Derivatives

| Cinnamic Acid Derivative | Alcohol/Reagent | Catalyst/Method | Product | Reference |

| Ferulic acid | Ethanol | Novozym 435 | Ethyl ferulate | jocpr.com |

| p-Methoxycinnamic acid | 2-Ethylhexanol | Novozym 435 | Octyl methoxycinnamate | jocpr.com |

| p-Anisidine (precursor) | Acrylate | Diazotization | p-Methoxycinnamic acid ester | google.com |

Formation of Dimeric Species: Truxinic and Truxillic Acid Derivatives

The carbon-carbon double bond in the acrylic acid side chain of this compound is susceptible to [2+2] photocycloaddition reactions, leading to the formation of cyclobutane (B1203170) derivatives known as truxinic and truxillic acids. semanticscholar.orgptfarm.pl This dimerization process is a key transformation that generates structurally complex molecules from simpler cinnamic acid precursors. The stereochemical outcome of the reaction is highly dependent on the crystalline packing of the cinnamic acid derivatives in the solid state. nsf.govuclouvain.be

Truxinic acid derivatives are formed through a "head-to-head" cycloaddition of two cinnamic acid molecules. semanticscholar.org

Truxillic acid derivatives result from a "head-to-tail" cycloaddition. semanticscholar.org

Research has shown that the photodimerization of various trans-cinnamic acids is a well-established phenomenon. nsf.gov For instance, the stable α-form of trans-cinnamic acid yields α-truxillic acid upon irradiation, while the metastable β-form produces β-truxinic acid. researchgate.net The substitution pattern on the phenyl ring can influence the photochemical behavior. Studies on 5-bromo-2-hydroxy- and 5-bromo-2-methoxy- derivatives of cinnamic acid have shown that they also undergo dimerization to form truxillic acid derivatives. researchgate.net

The alkali metal salts of m-bromocinnamic acid have been studied to understand the influence of cations on the photodimerization process. nsf.gov Cesium, rubidium, and potassium salts showed almost complete conversion to truxinates upon UV irradiation, while ammonium (B1175870) and sodium salts were less reactive. nsf.gov This highlights the role of crystal engineering in controlling the outcome of these solid-state reactions. uclouvain.be

Table 2: Photodimerization of Cinnamic Acid Derivatives

| Cinnamic Acid Form | Product | Dimerization Type | Reference |

| α-form of trans-cinnamic acid | α-Truxillic acid | Head-to-tail | researchgate.net |

| β-form of trans-cinnamic acid | β-Truxinic acid | Head-to-head | researchgate.net |

| This compound | Truxillic acid derivative | Not specified | researchgate.net |

| m-Bromocinnamic acid salts (Cs, Rb, K) | Truxinates | Head-to-head (β-form) | nsf.gov |

Heterocyclic Ring Incorporations and Modifications

The chemical structure of this compound provides multiple reaction sites for the synthesis of various heterocyclic compounds. openaccessjournals.com The carboxylic acid group, the double bond, and the substituted phenyl ring can all participate in cyclization reactions to form new ring systems.

One common approach involves the transformation of the carboxylic acid group into a more reactive intermediate, such as an acid chloride or an ester, which can then react with binucleophilic reagents to form heterocyclic rings. For example, cinnamic acid derivatives can be converted to their corresponding hydrazides by reacting with hydrazine (B178648) monohydrate. researchgate.netnih.gov These hydrazides can then undergo further reactions, such as treatment with phenylisothiocyanate followed by cyclization, to yield 1,2,4-triazole (B32235) derivatives. researchgate.netnih.gov

Another strategy involves the use of the double bond in cycloaddition or condensation reactions. For instance, the reaction of thiosemicarbazone derivatives of related compounds with acetic anhydride (B1165640) or other halogenated compounds can lead to the formation of thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) derivatives. sciepub.com

The bromo-substituent on the phenyl ring also offers a handle for further functionalization and incorporation into heterocyclic systems, potentially through palladium-catalyzed cross-coupling reactions, although specific examples starting from this compound are not prevalent in the searched literature. However, the general principles of heterocyclic synthesis suggest that this compound is a viable precursor for a wide range of heterocyclic structures. nih.gov

Table 3: Examples of Heterocyclic Synthesis from Cinnamic Acid Derivatives

| Starting Material | Reagents | Heterocyclic Product | Reference |

| Substituted Cinnamic Acid | 1. Hydrazine monohydrate2. Phenylisothiocyanate3. NaOH | 1,2,4-Triazole derivative | researchgate.netnih.gov |

| Cinnamoyl-thiosemicarbazide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | 1,3,4-Oxadiazole derivative | nih.gov |

| Cinnamoyl-thiosemicarbazide | Concentrated H₂SO₄ | 1,3,4-Thiadiazole derivative | nih.gov |

Molecular and Mechanistic Insights into 5 Bromo 2 Methoxycinnamic Acid Reactivity

Reaction Mechanism Elucidation via Advanced Spectroscopic and Computational Techniques

The reactivity of cinnamic acid derivatives, including 5-Bromo-2-Methoxycinnamic Acid, is a subject of detailed study, with spectroscopic and computational methods providing deep insights into the transformation mechanisms. The electronic effects of the bromo and methoxy (B1213986) substituents on the aromatic ring, along with the reactivity of the acrylic acid side chain, govern its chemical behavior.

Halodecarboxylation, a reaction that replaces a carboxylic acid group with a halogen, is a significant transformation for unsaturated carboxylic acids like cinnamic acids. researchgate.net The Hunsdiecker reaction is a classic example of this process, which involves the cleavage of the carbon-carbon bond between the molecule's main structure and the carboxylic group, with the release of carbon dioxide. researchgate.net

Studies on cinnamic acids have led to the development of convenient protocols for this transformation. For instance, a modified Hunsdiecker reaction allows for the conversion of cinnamic acids to β-halostyrenes using trihaloisocyanuric acids as the halogen source. researchgate.net A particularly effective method involves stirring the cinnamic acid with trichloroisocyanuric acid (TCCA) in a biphasic system of diethyl ether and aqueous sodium hydroxide. researchgate.net This approach simplifies the workup, as the 2-chlorostyrene (B146407) products can be easily isolated by separating the ether layer and evaporating the solvent. researchgate.net

The reactivity in these reactions can be influenced by the substituents on the phenyl ring. For example, 4-nitrocinnamic acid was found to be unreactive under certain conditions with both trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), highlighting the electronic influence of substituents on the reaction's feasibility. researchgate.net

Table 1: Halodecarboxylation of Cinnamic Acid

This table summarizes a convenient protocol for the Hunsdiecker reaction of cinnamic acids.

| Substrate | Reagent (mol equiv) | Conditions | Product |

|---|---|---|---|

| Cinnamic Acids | TCCA (0.34) | Biphasic Et₂O/aqueous NaOH, stirring | 2-Chlorostyrenes |

Data sourced from a study on convenient protocols for the Hunsdiecker reaction. researchgate.net

The carbon-carbon double bond in the acrylic acid side chain of cinnamic acids is susceptible to electrophilic addition. This reaction is a fundamental process in organic chemistry where an electrophile attacks the electron-rich double bond, leading to its saturation. The mechanism typically involves a two-step process with the formation of a carbocation intermediate. youtube.com

First, the π electrons of the alkene attack an electrophile (like a proton from a strong acid), breaking the π bond and forming a new sigma bond between one of the carbons and the electrophile. youtube.com This results in a carbocation on the adjacent carbon. Subsequently, a nucleophile attacks the positively charged carbon, forming the final addition product. youtube.com This process is energetically favorable as it involves the replacement of a weaker π bond with a stronger sigma bond. youtube.com

In the context of substituted cinnamic acids, such as ortho-methoxy cinnamoyl chloride, cascade reactions involving electrophilic addition have been observed. acs.org The presence of an acid additive can facilitate an annulation reaction from ortho-methoxy cinnamoyl chlorides, indicating that the double bond is accessible for such transformations. acs.org The electrophilic addition of bromine to trans-cinnamic acid is a stereospecific reaction that leads to the formation of 2,3-Dibromo-3-phenylpropanoic acid. chegg.com

Photochemical Dimerization Phenomena of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are well-known for undergoing [2+2] photochemical cycloaddition reactions, particularly in the solid state. bilkent.edu.tr This dimerization process is a direct and effective method for constructing four-membered cyclobutane (B1203170) rings, which are present in various natural products. bilkent.edu.trthieme-connect.com Irradiation of cinnamic acid derivatives can yield regioisomers known as truxillic acids and truxinic acids, which differ in the relative orientation of the phenyl and acid groups on the cyclobutane ring. mdpi.com

The outcome of solid-state photodimerization is governed by the topochemical principles established by Schmidt, which depend on the crystal packing of the reactant molecules. bilkent.edu.trmdpi.com For a [2+2] cycloaddition to occur, two crucial conditions must be met: the reacting double bonds must be aligned parallel to each other, and the distance between them must be less than 4.2 Å. mdpi.com

The crystal packing of cinnamic acids is classified into three types, which dictate the photoreactivity and the resulting product:

α-type: Features a "head-to-tail" (HTT) packing arrangement. This alignment respects Schmidt's rules and, upon irradiation, yields the HTT dimer, α-truxillic acid. mdpi.com

β-type: Exhibits a "head-to-head" (HTH) packing arrangement. This also fulfills Schmidt's criteria and leads to the HTH dimer, β-truxinic acid. mdpi.com

γ-type: In this packing arrangement, the double bonds are not aligned appropriately (often with a separation greater than 4.7 Å), and therefore, crystals of this type are photostable. thieme-connect.commdpi.com

Modern synthetic strategies offer advanced control over this regioselectivity. Cocrystal engineering, for instance, can direct the reaction outcome by using a coformer molecule to alter the crystal packing. acs.orguclouvain.be This approach has been used to render otherwise photostable derivatives photoactive or to thermodynamically favor the formation of β-truxinic acid from trans-cinnamic acid. acs.org Another powerful technique is the use of a covalent template, such as 1,8-dihydroxynaphthalene, to pre-organize two cinnamic acid units. acs.orgdigitellinc.com This template-directed approach ensures the proper alignment and proximity of the double bonds, leading to the formation of β-truxinic acids in high yields and as single diastereomers. thieme-connect.comacs.orgdigitellinc.com

Table 2: Regioselectivity in Solid-State Photodimerization of Cinnamic Acids

This table outlines the relationship between crystal packing and the photochemical reaction product based on Schmidt's topochemical principles.

| Packing Type | Molecular Arrangement | Olefin Distance (Å) | Photochemical Outcome | Product |

|---|---|---|---|---|

| α-polymorph | Head-to-Tail (HTT) | 3.5–4.2 | Dimerization | α-Truxillic Acid |

| β-polymorph | Head-to-Head (HTH) | 3.5–4.2 | Dimerization | β-Truxinic Acid |

| γ-polymorph | N/A (non-parallel) | > 4.2 | Photostable | No Reaction |

Data sourced from studies on solid-state dimerization and Schmidt's rules. thieme-connect.commdpi.com

The nature and position of substituents on the aryl ring of cinnamic acid derivatives significantly influence their photochemical behavior. jst.go.jpnih.gov Substituents can affect the crystal packing, electronic properties, and steric hindrance, thereby altering the photoreactivity.

For example, studies involving various substituted trans-cinnamic acids have shown differing outcomes. While the ortho-chloro-trans-cinnamic acid derivative was found to be photoreactive, other derivatives like para-hydroxy, ortho-methoxy, and ortho-ethoxy formed complexes with metals that were not reactive under the tested conditions. mdpi.com The β-polymorph of trans-cinnamic acid, which is metastable, transforms into the more stable α-polymorph at elevated temperatures, and its photodimerization progresses at a slower rate than the α-form. rsc.org This difference in reaction rate is attributed to a greater degree of molecular reorientation of functional groups required during the reaction and a larger distance between the reacting double bonds in the β-form. rsc.org The use of template-directed synthesis has been shown to be effective for a wide range of aryl- and heteroaryl-containing cinnamic acid substrates, demonstrating a general method to overcome the inherent solid-state packing preferences of individual derivatives. thieme-connect.com

Exploration of Biological Activities and Molecular Targets of 5 Bromo 2 Methoxycinnamic Acid and Its Derivatives in Vitro Studies

Antimicrobial Efficacy Against Diverse Microorganisms

Antibacterial Spectrum and Inhibitory Potency Against Gram-Positive and Gram-Negative Strains (e.g., Bacillus cereus, Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

No specific studies detailing the antibacterial activity of 5-Bromo-2-Methoxycinnamic Acid against the listed Gram-positive and Gram-negative bacteria were found. While the broader class of cinnamic acid derivatives is known to possess antibacterial properties, data on the inhibitory potency (such as Minimum Inhibitory Concentration - MIC values) for this specific compound are not available in the provided search results.

Antifungal Activity Against Phytopathogenic and Human Pathogenic Fungi (e.g., Fusarium oxysporum, Fusarium verticillioides, Aspergillus spp., Candida albicans)

Information regarding the antifungal efficacy of this compound against the specified phytopathogenic and human pathogenic fungi is not present in the available literature. Research has been conducted on other cinnamic acid derivatives, but specific findings for this compound are absent.

Cellular Mechanisms of Antimicrobial Action (e.g., Membrane Permeabilization, DNA Interaction)

There is no available research that elucidates the specific cellular mechanisms of antimicrobial action for this compound. Studies on related compounds suggest mechanisms such as membrane permeabilization, but these cannot be directly attributed to the subject compound without specific experimental evidence.

Antineoplastic and Antiproliferative Investigations in Cancer Cell Lines

In Vitro Cytotoxicity and Growth Inhibition Studies (e.g., MCF-7, HepG2, A549, SK-MEL-147)

No data from in vitro cytotoxicity or growth inhibition studies for this compound on the MCF-7, HepG2, A549, or SK-MEL-147 cancer cell lines were identified. Consequently, it is not possible to provide IC50 values or other measures of its antiproliferative effects.

Elucidation of Intracellular Signaling Pathway Modulation (e.g., Mitogen-Activated Protein Kinases/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway)

The Mitogen-Activated Protein Kinases/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Aberrant signaling within this pathway is often implicated in various diseases, including cancer.

While direct studies on this compound are limited, research on related cinnamic acid derivatives suggests a potential for modulation of the MAPK/ERK pathway. For instance, certain derivatives have been shown to directly bind to components of the MAPK signaling pathway, leading to the suppression of its downstream signaling. This interaction can block the progression of neuroinflammatory processes, indicating a potential therapeutic application for neurodegenerative diseases. nih.gov The specific mechanisms and the extent to which this compound influences this pathway remain an area for further investigation. The substitution pattern on the cinnamic acid scaffold, including the presence of a bromine atom and a methoxy (B1213986) group, likely plays a significant role in its specific interactions with kinase targets within the pathway. researchgate.net

Antioxidant Properties and Radical Scavenging Capabilities (e.g., DPPH Assay)

The antioxidant capacity of phenolic compounds, including cinnamic acid derivatives, is well-documented. eurekaselect.comresearchgate.net This activity is largely attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups, thereby neutralizing free radicals and terminating damaging chain reactions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the radical scavenging ability of a compound.

Table 1: DPPH Radical Scavenging Activity of Selected Cinnamic Acid Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| Gallic Acid | 6.08 |

| Methyl Gallate | 7.48 |

| Dihydroferulic Acid | 10.66 |

| Ascorbic Acid (Standard) | 5.83 |

Data sourced from a study on antioxidant activities of various phenolic compounds and may not be directly comparable due to differing experimental conditions. researchgate.net

Antiglycation Potential and Advanced Glycation End-Product (AGE) Formation Inhibition

Advanced glycation end-products (AGEs) are harmful compounds formed through non-enzymatic reactions between sugars and proteins or lipids. nih.gov The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. nih.gov

Cinnamic acid and its derivatives have been investigated for their ability to inhibit the formation of AGEs. In a bovine serum albumin (BSA)/fructose system, cinnamic acid and its derivatives were shown to significantly inhibit the formation of AGEs. nih.govnih.gov The inhibitory mechanism is thought to involve the trapping of reactive dicarbonyl species, which are intermediates in the glycation process. Cinnamic acid itself demonstrated the strongest inhibitory activity in one study, suggesting that the core structure is crucial for this effect. nih.govnih.gov The presence of substituents, such as the bromo and methoxy groups in this compound, would likely modulate this activity.

Table 2: Inhibition of AGEs Formation by Cinnamic Acid and Its Derivatives (at 1 mM)

| Compound | % Inhibition of AGEs Formation |

|---|---|

| Cinnamic acid | 63.36 |

| p-Coumaric acid | 45.21 |

| Ferulic acid | 38.92 |

| Caffeic acid | 32.14 |

| Sinapic acid | 11.96 |

| Aminoguanidine (Standard) | 90.54 |

Data from a study investigating the inhibition of fructose-mediated protein glycation. nih.gov

Preclinical Investigation of Insulin (B600854) Secretion Modulation in Pancreatic β-Cells

The regulation of insulin secretion from pancreatic β-cells is a key process in maintaining glucose homeostasis. Dysregulation of this process is a hallmark of type 2 diabetes.

While there is no direct research on this compound, extensive studies on its close analog, p-methoxycinnamic acid (p-MCA), provide valuable insights. thieme-connect.comnih.govnih.govresearchgate.netmdpi.com In vitro studies using rat pancreatic β-cells (INS-1 cells) and perfused rat pancreas have shown that p-MCA stimulates insulin secretion. thieme-connect.comnih.govresearchgate.net The mechanism of action is believed to be an increase in intracellular calcium concentration ([Ca²⁺]i) through the influx of extracellular Ca²⁺ via L-type Ca²⁺ channels. thieme-connect.comnih.govresearchgate.net This action is independent of the closure of ATP-sensitive K⁺ channels. nih.gov Furthermore, p-MCA was found to enhance glucose-induced insulin secretion. nih.gov

Table 3: Effect of p-Methoxycinnamic Acid (p-MCA) on Insulin Secretion in INS-1 Cells

| Treatment | Insulin Secretion | Intracellular Ca²⁺ ([Ca²⁺]i) |

|---|---|---|

| p-MCA (100 µM) | Increased | Increased |

| p-MCA + Nimodipine (L-type Ca²⁺ channel blocker) | Inhibited | Markedly Inhibited |

| p-MCA in absence of extracellular Ca²⁺ | Markedly Inhibited | Markedly Inhibited |

Findings are based on studies elucidating the mechanisms of p-MCA-induced insulin secretion. thieme-connect.comnih.gov

Tyrosinase Inhibition Studies

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. nih.gov Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. rsc.orgnih.gov

Cinnamic acid derivatives have been widely explored as tyrosinase inhibitors. rsc.orgnih.govbenthamdirect.comnih.gov The inhibitory activity is influenced by the substituents on the phenyl ring. For example, the presence of a hydroxyl group at the 4-position generally enhances inhibitory activity. nih.gov Kinetic studies have revealed that different derivatives can act as competitive, non-competitive, or mixed-type inhibitors. rsc.org Halogenated phenols have also been shown to exhibit tyrosinase inhibition, suggesting that the bromine atom in this compound could contribute to its activity. phytojournal.com

Table 4: Mushroom Tyrosinase Inhibitory Activity of Selected Cinnamic Acid Derivatives

| Compound | IC50 (µM) |

|---|---|

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | 2.0 |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | 8.3 |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | 10.6 |

| Kojic Acid (Standard) | 32.2 |

Data from a study on the design and synthesis of cinnamic acid ester derivatives as tyrosinase inhibitors. rsc.org

Acaricidal Activity Against Parasitic Mites (e.g., Psoroptes cuniculi)

Psoroptes cuniculi is a parasitic mite that causes mange in various animals. The development of new acaricides is important to combat resistance to existing treatments.

Research into the acaricidal activity of cinnamic acid derivatives has shown that structural modifications significantly impact their efficacy. A study on ethyl cinnamate (B1238496) derivatives tested against Psoroptes cuniculi in vitro found that some derivatives exhibited significant acaricidal activity. However, the same study noted that the introduction of a bromo group onto the benzene (B151609) ring led to a reduction in activity. researchgate.net This suggests that while the cinnamic acid scaffold has potential for the development of acaricides, this compound itself may not be a potent acaricidal agent against this specific mite.

**Table 5: Acaricidal Activity of Selected Ethyl Cinnamate Derivatives against *Psoroptes cuniculi***

| Substituent on Benzene Ring | Acaricidal Activity |

|---|---|

| o-NO₂ | Significantly Improved |

| m-NO₂ | Significantly Improved |

| Hydroxy | Reduced |

| Methoxy | Reduced |

| Bromo | Reduced |

| Chloro | Reduced |

Structure-activity relationship findings from a study on ethyl cinnamate derivatives. researchgate.net

Advanced Characterization and Analytical Techniques in 5 Bromo 2 Methoxycinnamic Acid Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of 5-Bromo-2-Methoxycinnamic Acid. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide definitive structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons would appear as a set of doublets or doublet of doublets in the downfield region (typically 6.5-8.0 ppm). The vinyl protons of the acrylic acid moiety would present as two doublets with a large coupling constant characteristic of a trans configuration. A sharp singlet for the methoxy (B1213986) (-OCH₃) group protons would be observed in the upfield region (around 3.8-4.0 ppm). The acidic proton of the carboxylic acid group would appear as a broad singlet, often far downfield.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key signals would include the carbonyl carbon of the carboxylic acid (around 167-173 ppm), the carbons of the vinyl group, and the six distinct aromatic carbons, including the carbon atoms bonded to the bromine and methoxy substituents.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet |

| Aromatic-H | ~6.8 - 7.8 | m |

| Vinyl-H (α to COOH) | ~6.4 | d |

| Vinyl-H (β to COOH) | ~7.8 | d |

| Methoxy (-OCH₃) | ~3.9 | s |

| ¹³C NMR | Predicted Chemical Shift (ppm) | |

| Carbonyl (C=O) | ~168 | |

| Aromatic & Vinyl Carbons | ~110 - 158 | |

| Methoxy Carbon (-OCH₃) | ~56 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Key expected vibrational bands include:

A broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid group.

A strong, sharp peak around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretching of the conjugated carboxylic acid.

A peak around 1620-1640 cm⁻¹ corresponding to the C=C stretching of the alkene group.

Several bands in the 1400-1600 cm⁻¹ region due to aromatic C=C stretching.

Strong bands around 1250 cm⁻¹ and 1020 cm⁻¹ for the asymmetric and symmetric C-O stretching of the aryl ether (methoxy group), respectively.

A signal in the lower wavenumber region (typically 500-700 cm⁻¹) corresponding to the C-Br stretching vibration.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1680-1710 (strong) |

| Alkene | C=C stretch | 1620-1640 |

| Aromatic | C=C stretch | 1400-1600 |

| Aryl Ether | C-O stretch | ~1250 and ~1020 |

| Bromoalkane | C-Br stretch | 500-700 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula. For this compound (C₁₀H₉BrO₃), the mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the presence of an [M+2]⁺ peak of almost equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Chromatographic Methods for Purification and Monitoring

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method used to monitor reactions and assess the purity of a sample. For this compound, a silica (B1680970) gel plate typically serves as the stationary phase. The mobile phase is usually a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. The position of the compound on the developed plate is visualized under UV light, and its retention factor (Rf) value can be calculated. By comparing the spot of the product with those of the starting materials, the progress of the reaction can be easily tracked. A single spot indicates a high degree of purity.

**Column

Future Perspectives and Emerging Research Avenues for 5 Bromo 2 Methoxycinnamic Acid

Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity

The development of analogues from a parent compound is a critical step in optimizing therapeutic efficacy and mitigating potential off-target effects. For 5-Bromo-2-Methoxycinnamic Acid, a systematic analogue design strategy would be a primary focus. Future research will likely concentrate on modifications at key positions of the molecule. For instance, altering the bromine substituent at the C5 position to other halogens (chlorine, fluorine) or to electron-donating or-withdrawing groups could significantly influence the compound's electronic properties and, consequently, its interaction with biological targets. Similarly, modification of the methoxy (B1213986) group at the C2 position or the acrylic acid side chain could yield derivatives with improved pharmacokinetic profiles.

| Potential Modification Site | Proposed Substituent Groups | Anticipated Impact on Bioactivity |

| C5-Bromo Position | -Cl, -F, -I, -CN, -NO2, -CF3 | Modulation of lipophilicity and electronic properties |

| C2-Methoxy Position | -OCH2CH3, -OH, -OCHF2 | Alteration of hydrogen bonding capacity and metabolic stability |

| Acrylic Acid Side Chain | Esterification, Amidation | Enhancement of cell permeability and prodrug potential |

A significant area of future research will be the synthesis and screening of these novel analogues for a range of biological activities. High-throughput screening methodologies will be essential in evaluating large libraries of these new compounds to identify candidates with enhanced potency and selectivity.

In-Depth Elucidation of Unexplored Molecular Mechanisms

Currently, the specific molecular mechanisms of action for this compound are not well-defined in the scientific literature. A crucial future direction will be the use of advanced molecular and cellular biology techniques to identify its primary cellular targets. Techniques such as affinity chromatography-mass spectrometry, where the compound is used as a bait to pull down its binding partners from cell lysates, could reveal direct protein interactions.

Furthermore, once putative targets are identified, subsequent validation studies will be necessary. These could involve genetic approaches like siRNA or CRISPR/Cas9 to knockdown the expression of the target protein, followed by an assessment of how this affects the cellular response to this compound. Understanding the downstream signaling pathways modulated by this compound will also be a key research focus, likely involving analyses of phosphorylation cascades and transcription factor activation.

Application of Advanced Biotechnological Tools in Bioactivity Assessment

Modern biotechnological tools offer unprecedented opportunities to assess the bioactivity of compounds with high precision and in physiologically relevant contexts. For this compound, future research should leverage these technologies to move beyond simple in vitro assays. The use of high-content imaging and analysis, for example, can provide quantitative data on a multitude of cellular parameters—such as morphology, organelle health, and protein localization—following compound treatment.

Moreover, the development of three-dimensional (3D) cell culture models, including spheroids and organoids, will be instrumental in evaluating the efficacy of this compound in a more in vivo-like environment. These models better recapitulate the complex cell-cell and cell-matrix interactions of native tissues, offering more predictive data on a compound's potential therapeutic effects.

| Biotechnological Tool | Application in Bioactivity Assessment | Potential Insights |

| High-Content Imaging | Multiparametric analysis of cellular phenotypes | Identification of subtle cytotoxic or cytostatic effects |

| 3D Spheroid/Organoid Cultures | Efficacy testing in tissue-like structures | More accurate prediction of in vivo response |

| Reporter Gene Assays | Monitoring of specific signaling pathway activation | Elucidation of the compound's effect on gene expression |

Development of Targeted Delivery Systems for Biological Applications

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the desired site of action in the body. Future research into this compound should therefore include the development of targeted delivery systems. Given the compound's chemical structure, it is amenable to encapsulation within various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles.

These delivery systems can be engineered to improve the solubility, stability, and pharmacokinetic profile of the compound. Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands—such as antibodies, peptides, or aptamers—that recognize and bind to specific cell surface receptors that are overexpressed on diseased cells. This active targeting strategy could enhance the therapeutic index of this compound by increasing its concentration at the target site while minimizing exposure to healthy tissues.

Integration of Multi-Omics Data for a Comprehensive Understanding

A systems biology approach, integrating data from various "omics" platforms, will be pivotal in building a comprehensive understanding of the biological effects of this compound. Future studies should aim to generate and integrate datasets from genomics, transcriptomics (RNA-seq), proteomics, and metabolomics to create a holistic picture of the cellular response to the compound.

For example, transcriptomic analysis could reveal the global changes in gene expression induced by the compound, pointing towards affected pathways. Proteomic studies could then confirm whether these changes in gene expression translate to the protein level. Finally, metabolomic analysis could identify alterations in cellular metabolism, providing a functional readout of the compound's effects. The integration of these multi-omics datasets will be essential for identifying biomarkers of response and for generating new hypotheses about the compound's mechanism of action.

常见问题

Q. How to validate conflicting bioactivity results in cell-based assays?

- Recommendations :

- Control for solvent effects (DMSO ≤0.1% v/v).

- Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.

- Use isotopic labeling (e.g., 13C-methoxy group) to track metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。